PD 128042 Exhibits >45‑Fold Higher Potency Against ACAT Compared to Avasimibe
PD 128042 inhibits acyl‑CoA:cholesterol acyltransferase (ACAT) with an IC₅₀ of 73 nM, whereas avasimibe (CI‑1011), a commonly used ACAT inhibitor, displays an IC₅₀ of 3.3 µM under comparable biochemical assay conditions .
| Evidence Dimension | ACAT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | Avasimibe (CI‑1011): 3.3 µM |
| Quantified Difference | PD 128042 is approximately 45‑fold more potent (3,300 nM / 73 nM ≈ 45) |
| Conditions | In vitro biochemical ACAT enzyme inhibition assays |
Why This Matters
Higher potency translates to lower required compound concentrations, reducing the risk of off‑target effects and minimizing vehicle‑related experimental artifacts.
